molecular formula C21H18N2O2 B5889646 N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide

N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide

Cat. No. B5889646
M. Wt: 330.4 g/mol
InChI Key: IRNZGELPMQOBJJ-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide, also known as N-(2-Acetylphenyl)-2-(biphenyl-4-yl)acetamide (ABCA), is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. ABCA is a white crystalline powder that is soluble in organic solvents but insoluble in water.

Mechanism of Action

The mechanism of action of ABCA involves its interaction with various cellular targets. ABCA has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. Additionally, ABCA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
ABCA has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, ABCA has been reported to induce apoptosis (programmed cell death) in cancer cells, which contributes to its anti-cancer properties. ABCA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

ABCA has several advantages for lab experiments, including its high purity and yield, as well as its solubility in organic solvents. However, ABCA has some limitations, including its insolubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ABCA. One area of research is to investigate the potential therapeutic applications of ABCA for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to explore the mechanisms of action of ABCA and its interaction with cellular targets. Additionally, research could focus on developing new synthesis methods for ABCA that are more efficient and environmentally friendly. Finally, research could focus on improving the solubility and bioavailability of ABCA to enhance its potential therapeutic applications.
Conclusion
In conclusion, N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide[2-(acetylamino)phenyl]-2-biphenylcarboxamide (ABCA) is a promising chemical compound that has potential therapeutic applications for various diseases, including cancer and neurodegenerative diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ABCA could lead to the development of new treatments for a range of diseases.

Synthesis Methods

The synthesis of ABCA can be achieved through various methods, including the reaction of 2-biphenylcarboxylic acid with acetic anhydride and acetyl chloride in the presence of a catalyst. Another method involves the reaction of 2-biphenylcarboxylic acid with acetic anhydride in the presence of a catalyst, followed by the reaction of the resulting intermediate with aniline. These methods have been reported to yield high purity and yield of ABCA.

Scientific Research Applications

ABCA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. ABCA has also been shown to inhibit the growth of various cancer cells, including breast cancer, liver cancer, and lung cancer. Additionally, ABCA has been reported to have a potential therapeutic effect on Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15(24)22-19-13-7-8-14-20(19)23-21(25)18-12-6-5-11-17(18)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNZGELPMQOBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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